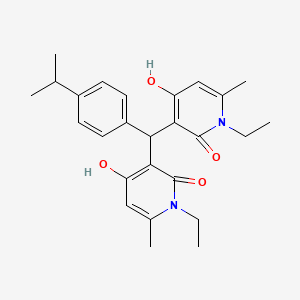
3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C26H32N2O4 and its molecular weight is 436.552. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
Rhenium(I) Tricarbonyl Complexes : Research on rhenium(I) tricarbonyl complexes with bispyridine ligands containing crown ether-annelated or anthryl-substituted 1,3-dithiole-2-ylidene shows these complexes exhibit unique luminescence properties. Such compounds have been studied for their greenish-yellow emission and significant Na+-binding properties, indicating potential applications in optical sensors and materials science (Wei Liu et al., 2008).
Polymerization Catalysts
Ethylene Polymerization : Nickel-α-diimine catalysts have been utilized in high-pressure and temperature conditions for ethylene polymerization, producing highly branched polyethylenes. This research suggests potential use in polymer science for creating materials with specific physical properties (Denise Santos Martini & R. F. Souza, 2008).
Supramolecular Chemistry
Cocrystals with Bipyridine Homologues : Studies on cocrystals involving acids and bipyridine bases reveal insights into hydrogen bonding in neutral and ionic complexes. Such research has implications for the design of molecular assemblies and materials with tailored properties (Balakrishna R. Bhogala & A. Nangia, 2003).
Photodegradation
Bisphenol A Photodegradation : The photocatalytic degradation of Bisphenol A (BPA) under UV illumination in aqueous TiO2 dispersion demonstrates the initial attack on methyl groups followed by cleavage of phenyl moieties. This research is relevant for environmental applications in the degradation of persistent organic pollutants (N. Watanabe et al., 2003).
Solar Cells
Perovskite Solar Cells : The use of additives like ITIC in the electron transport layer of perovskite solar cells to enhance power conversion efficiency highlights research directions in the development of more efficient and stable solar energy devices (Ranbir Singh & V. Shukla, 2019).
Eigenschaften
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-propan-2-ylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-7-27-16(5)13-20(29)23(25(27)31)22(19-11-9-18(10-12-19)15(3)4)24-21(30)14-17(6)28(8-2)26(24)32/h9-15,22,29-30H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYQZGLLGHFWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C(C)C)C3=C(C=C(N(C3=O)CC)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)


![N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide](/img/structure/B2514555.png)
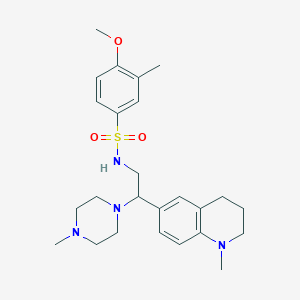

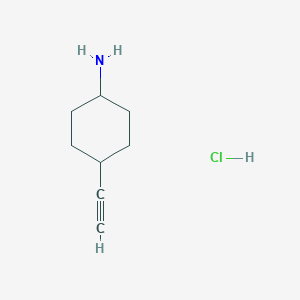


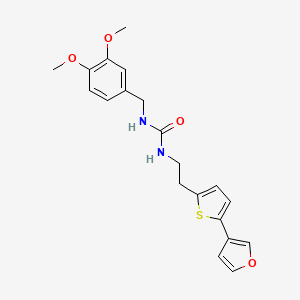
![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2514568.png)

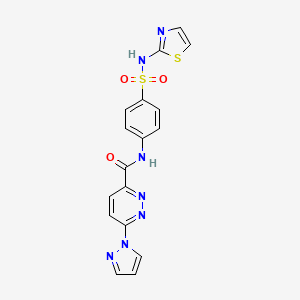
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)